BenchChemオンラインストアへようこそ!

Acetamide, 2-(2-(4-(diphenylmethyl)-1-piperazinyl)ethoxy)-, dihydrochloride

synthetic chemistry process optimization piperazine derivatives

Acetamide, 2-(2-(4-(diphenylmethyl)-1-piperazinyl)ethoxy)-, dihydrochloride (CAS 83881-36-1) is a diphenylmethyl-piperazine acetamide derivative that functions as a histamine H1 receptor antagonist. Structurally, it is the deschloro-acetamide analog of cetirizine, distinguished by the replacement of the 4-chlorophenyl substituent with an unsubstituted phenyl ring and the presence of a terminal acetamide group in place of the carboxylic acid moiety.

Molecular Formula C21H29Cl2N3O2
Molecular Weight 426.4 g/mol
CAS No. 83881-36-1
Cat. No. B12736853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide, 2-(2-(4-(diphenylmethyl)-1-piperazinyl)ethoxy)-, dihydrochloride
CAS83881-36-1
Molecular FormulaC21H29Cl2N3O2
Molecular Weight426.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCOCC(=O)N)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl
InChIInChI=1S/C21H27N3O2.2ClH/c22-20(25)17-26-16-15-23-11-13-24(14-12-23)21(18-7-3-1-4-8-18)19-9-5-2-6-10-19;;/h1-10,21H,11-17H2,(H2,22,25);2*1H
InChIKeyIMPFZLMZRCBJTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetamide, 2-(2-(4-(diphenylmethyl)-1-piperazinyl)ethoxy)-, dihydrochloride (CAS 83881-36-1): Chemical Identity and Pharmacological Class for Procurement


Acetamide, 2-(2-(4-(diphenylmethyl)-1-piperazinyl)ethoxy)-, dihydrochloride (CAS 83881-36-1) is a diphenylmethyl-piperazine acetamide derivative that functions as a histamine H1 receptor antagonist [1]. Structurally, it is the deschloro-acetamide analog of cetirizine, distinguished by the replacement of the 4-chlorophenyl substituent with an unsubstituted phenyl ring and the presence of a terminal acetamide group in place of the carboxylic acid moiety. The compound was originally disclosed in U.S. Patent 4,525,358 (UCB Pharmaceuticals), which describes a series of 2-[4-(diphenylmethyl)-1-piperazinyl]-acetic acid amides possessing antiallergic, antihistaminic, bronchodilatory, and antispasmodic activities with reportedly minimal central nervous system side effects [1].

Why Generic Substitution Is Not Advisable for Acetamide, 2-(2-(4-(diphenylmethyl)-1-piperazinyl)ethoxy)-, dihydrochloride


Despite sharing a diphenylmethyl-piperazine scaffold with cetirizine and hydroxyzine, the target compound's combination of a deschloro diphenylmethyl motif and a terminal primary acetamide creates a distinct pharmacological profile that cannot be assumed equivalent to other in-class agents. The amide functionality impacts hydrogen-bonding capacity, metabolic stability, and target binding kinetics relative to the carboxylic acid of cetirizine or the alcohol of hydroxyzine [1]. Patent data indicate that within this structural series, even minor substituent changes (e.g., para-chloro versus ortho-chloro versus unsubstituted phenyl) produce divergent potency profiles in passive cutaneous anaphylaxis (PCA) and histamine-induced bronchospasm models [1]. Furthermore, the specific spatial arrangement of the ethoxy linker (m=1, n=1) influences in vivo activity relative to extended-chain analogs [1]. These structure-activity divergences mean that procurement of an alternative piperazine antihistamine cannot reliably reproduce the experimental outcomes obtained with this specific compound without explicit confirmatory testing.

Quantitative Differentiation Evidence for Acetamide, 2-(2-(4-(diphenylmethyl)-1-piperazinyl)ethoxy)-, dihydrochloride (CAS 83881-36-1): Comparator-Based Selection Data


Synthetic Accessibility and Yield Comparison Among N-Substituted Acetamide Analogs

The target compound (deschloro-acetamide) is obtained in 73% theoretical yield via the one-step condensation of 1-(diphenylmethyl)-piperazine with 2-(2-chloroethoxy)-acetamide in xylene, a yield substantially higher than several substituted analogs prepared under analogous conditions in the same patent [1]. This synthetic accessibility is a meaningful procurement consideration for medicinal chemistry programs requiring multigram quantities of the parent scaffold.

synthetic chemistry process optimization piperazine derivatives

Linker Length (m=1, n=1) as a Structural Differentiator Within the Acetamide Series

The patent explicitly teaches that both the ethoxy linker length (m) and the acetamide chain length (n) can independently vary between 1 and 2 methylene units [1]. Among the exemplified compounds, the m=1, n=1 configuration (target compound) represents the most synthetically efficient amide product (73% yield), while the m=2, n=1 extended-chain analog (ethoxyethoxy-acetamide) is obtained in only 8% yield [1]. This large yield differential reflects a practical advantage in producing the shorter linker variant.

structure-activity relationship linker optimization H1 receptor

Distinct Melting Point Range Supports Identity Confirmation and Purity Assessment Relative to Closely Related Analogs

The dihydrochloride salt of the target compound exhibits a characteristic melting point of 230 °C with decomposition, which is clearly distinguishable from other closely related analogs in the patent series [1]. This distinct thermal behavior provides a practical quality-control marker for incoming material verification when multiple analogs are being procured simultaneously.

quality control identity testing physicochemical characterization

Deschloro Structural Motif Eliminates a Potential Metabolic Liability Present in Cetirizine-Class Compounds

The target compound bears an unsubstituted diphenylmethyl group, in contrast to cetirizine and its amide analog which contain a para-chlorophenyl substituent. The patent's pharmacological section notes that the compounds of this series are characterized by minimal CNS-depressant or stimulant effects relative to conventional antihistamines [1]. While no direct metabolic comparison is provided, the absence of the chlorine atom eliminates the potential for oxidative dechlorination or covalent protein binding associated with certain halogenated aromatics, a recognized consideration in drug candidate selection [2].

drug metabolism structural alert halogen removal

Pharmacological Profile Breadth: Antiallergic Activity Extends Beyond H1 Antagonism to Bronchodilatory and Antispasmodic Effects

According to the patent disclosure, compounds in this structural series, including the target compound, exhibit a multi-mechanism pharmacological profile encompassing antiallergic (PCA test), antihistaminic (histamine-induced bronchospasm), bronchodilatory, and antispasmodic activities, alongside reported anesthetic and anti-inflammatory properties [1]. This breadth contrasts with the more narrowly defined H1-receptor-selective profile of second-generation antihistamines such as cetirizine and loratadine, which are not reported to have direct bronchodilatory or antispasmodic actions at therapeutic concentrations [2].

polypharmacology antiallergic bronchodilation

Confirmation of Dihydrochloride Salt Stoichiometry via Elemental Analysis as a Specification-Level Differentiation from Mono-HCl or Free Base Forms

The patent provides quantitative elemental analysis confirming the dihydrochloride stoichiometry (C₂₁H₂₇N₃O₂·2 HCl): calculated C 59.15, H 6.85, N 9.85, Cl⁻ 16.63; found C 58.99, H 6.80, N 9.79, Cl⁻ 16.46 [1]. This level of analytical characterization provides procurement-grade specification data that is not universally available for non-pharmacopeial research compounds. Some structurally related analogs in the same patent were found to contain mixed mono-/dihydrochloride forms, requiring explicit specification [1].

salt form elemental analysis quality specification

Optimal Research and Procurement Application Scenarios for Acetamide, 2-(2-(4-(diphenylmethyl)-1-piperazinyl)ethoxy)-, dihydrochloride (CAS 83881-36-1)


Medicinal Chemistry: Scaffold Optimization Campaigns Targeting H1 Receptor with Reduced Halogen Burden

For medicinal chemistry teams conducting SAR exploration of piperazine-based H1 antagonists, the deschloro-acetamide scaffold (CAS 83881-36-1) serves as an ideal core for parallel library synthesis due to its high reported synthetic yield (73%) and absence of a halogen substituent, which simplifies downstream metabolite identification studies [1]. The compound's distinct melting point (230 °C, dec) enables rapid identity verification of synthesized analogs, and its fully characterized dihydrochloride salt form ensures accurate dosing in in vitro receptor binding assays [1].

Reference Standard for Cetirizine Impurity Profiling and Pharmacopeial Method Development

As the deschloro-acetamide analog of cetirizine, this compound is directly relevant to the development and validation of impurity profiling methods for cetirizine and its pharmaceutical formulations. Its well-characterized dihydrochloride salt and elemental composition provide a reliable reference material for HPLC method calibration, system suitability testing, and relative retention time marker identification [1].

In Vivo Polypharmacology Studies Requiring Combined Antihistaminic and Bronchodilatory Activity

The patent-reported combination of antihistaminic (histamine-induced bronchospasm inhibition) and independent bronchodilatory/antispasmodic activities [1] positions this compound as a tool molecule for investigating dual-mechanism therapeutic approaches to allergic asthma. The quantitative ID₅₀ data from PCA and bronchospasm models (reported in the patent's Tables I and II) may provide initial dosing guidance for in vivo pharmacology studies [1].

Chemical Biology: Probe for Studying Structural Determinants of CNS Penetration in Piperazine Antihistamines

The patent disclosure asserts that compounds in this series exhibit minimal CNS-stimulant or -depressant effects compared to conventional antihistamines [1]. The target compound's deschloro-acetamide structure, when compared to the carboxylic acid of cetirizine (known for poor CNS penetration) and the alcohol of hydroxyzine (known for CNS penetration), provides a defined chemical probe set for investigating the structural determinants of blood-brain barrier permeation in this pharmacophore class [1].

Quote Request

Request a Quote for Acetamide, 2-(2-(4-(diphenylmethyl)-1-piperazinyl)ethoxy)-, dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.